PPARγ Activation Potency: EHDPP Is 1.36‑Fold More Potent Than Triphenyl Phosphate
EHDPP activates human peroxisome proliferator-activated receptor gamma (PPARγ) more potently than triphenyl phosphate (TPHP). In a dual-luciferase reporter gene assay in human placental choriocarcinoma cells, the EC20 value for EHDPP was 2.04 μM, compared with 2.78 μM for TPHP, representing a 1.36‑fold higher potency [1]. Furthermore, EHDPP significantly upregulated 3β‑HSD1 gene expression at 10 μM, while TPHP required 20 μM to produce the same effect; progesterone secretion was also disrupted at 10 μM for EHDPP versus 20 μM for TPHP [1].
| Evidence Dimension | PPARγ transactivation potency (EC20) |
|---|---|
| Target Compound Data | EC20 = 2.04 μM |
| Comparator Or Baseline | Triphenyl phosphate (TPHP): EC20 = 2.78 μM |
| Quantified Difference | EHDPP is 1.36‑fold more potent; effective at half the concentration for downstream progesterone disruption |
| Conditions | Dual-luciferase reporter gene assay; human placental choriocarcinoma JEG‑3 cells |
Why This Matters
Greater potency at lower doses means that even trace EHDPP contamination carries higher endocrine disruption risk, directly impacting regulatory hazard classification and exposure-limit setting during product selection.
- [1] Hu, W. et al. Activation of Peroxisome Proliferator-Activated Receptor Gamma and Disruption of Progesterone Synthesis of 2-Ethylhexyl Diphenyl Phosphate in Human Placental Choriocarcinoma Cells: Comparison with Triphenyl Phosphate. Environ. Sci. Technol. 2017, 51, 4061–4068. View Source
